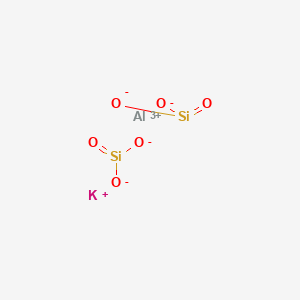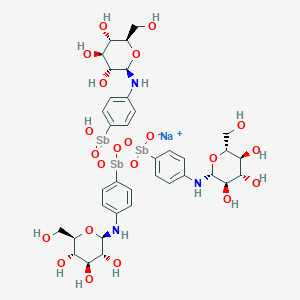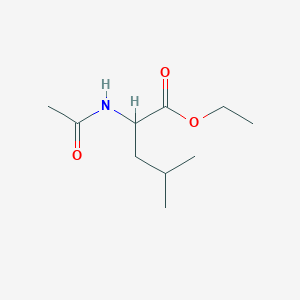
Potassium aluminum silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium aluminum silicate, also known as mica or muscovite, is a naturally occurring mineral that is widely used in various industries due to its unique properties. It is a silicate mineral that contains aluminum, potassium, and oxygen. Potassium aluminum silicate is a common ingredient in many products, including cosmetics, paints, plastics, and ceramics. It is also used in the production of electrical insulators, roofing materials, and fireproofing materials.
Mecanismo De Acción
Potassium aluminum silicate has a layered structure that makes it an excellent insulator. The mineral's layers are held together by weak van der Waals forces, which allow the layers to slide over each other. This property gives the mineral its unique properties, including its ability to withstand high temperatures and pressure.
BiochePotassium aluminum silicatel and Physiological Effects:
Potassium aluminum silicate has no known biochePotassium aluminum silicatel or physiological effects. It is considered safe for use in various applications, including cosmetics and food products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium aluminum silicate has several advantages for use in lab experiments. It is a stable and inert material that does not react with other substances. It is also easy to handle and has a low toxicity. However, the mineral's layered structure can make it difficult to analyze using some analytical techniques.
Direcciones Futuras
There are several future directions for research on potassium aluminum silicate. One area of interest is the use of the mineral in the development of new materials, such as high-temperature insulators and fireproofing materials. Another area of interest is the study of the mineral's properties under extreme conditions, such as high pressure and temperature. Additionally, further research is needed to fully understand the mineral's properties and potential applications in various fields.
Métodos De Síntesis
Potassium aluminum silicate is primarily obtained from naturally occurring deposits. The mineral is mined and then processed to extract the potassium aluminum silicate. The processing involves crushing and grinding the mineral to a fine powder. The powder is then washed and purified to remove any impurities. The final product is a fine white powder that is used in various industrial applications.
Aplicaciones Científicas De Investigación
The unique properties of potassium aluminum silicate have made it a popular material for scientific research. It is used in various fields of study, including materials science, chemistry, and geology. The mineral's ability to withstand high temperatures and pressure makes it an ideal material for use in high-temperature experiments.
Propiedades
Número CAS |
1302-34-7 |
|---|---|
Nombre del producto |
Potassium aluminum silicate |
Fórmula molecular |
C39H78NO8P |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
aluminum;potassium;dioxido(oxo)silane |
InChI |
InChI=1S/Al.K.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 |
Clave InChI |
SXQXMCWCWVCFPC-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[K+] |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[K+] |
Otros números CAS |
12003-49-5 12068-38-1 1327-44-2 |
Sinónimos |
orthoclase potassium aluminum silicate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)
![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)
![2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B223892.png)
![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)
![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
